![molecular formula C22H22FN3O4 B2637673 3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-57-7](/img/structure/B2637673.png)

3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

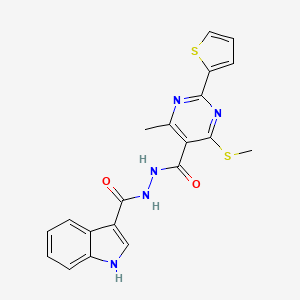

The compound is a diazaspirodecane derivative, which is a class of compounds containing a spirodecane moiety with two nitrogen atoms . Spiro compounds are bicyclic compounds where the two rings share only one atom, forming a ‘spiro’ junction. They have interesting chemical properties and are often used in medicinal chemistry and drug design .

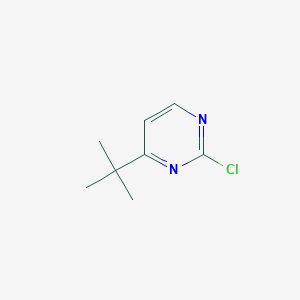

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirodecane core, with the two nitrogen atoms incorporated within the ring system. The 4-fluorobenzyl and 2-phenoxyacetyl groups would be attached to the nitrogen atoms, providing additional complexity and potential for chemical interactions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The presence of the nitrogen atoms within the ring system could potentially make the compound a target for reactions involving nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its reactivity .Scientific Research Applications

Antimicrobial and Detoxification Applications

Compounds related to 3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their antimicrobial properties. N-Halamine precursors similar in structure have been synthesized and bonded onto cotton fabrics, demonstrating antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Such materials could potentially be used for antimicrobial and detoxification applications, including the oxidation of chemical mustards to less toxic derivatives (Ren et al., 2009).

Supramolecular Chemistry

The influence of fluorination on cyclohexane-5-spirohydantoin derivatives has been studied, revealing that intermolecular interactions, such as hydrogen bonding and stacking interactions, play a significant role in determining their supramolecular architectures. These findings suggest that compounds like this compound could be useful in the design of new materials with specific structural and functional properties (Simić et al., 2021).

Myelostimulating Activity

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity in models of artificially induced myelodepressive syndrome. This suggests that compounds with similar structural features could have potential applications in the development of therapies for conditions related to bone marrow hematopoiesis (Yu. et al., 2018).

Future Directions

Mechanism of Action

- The primary target of this compound is likely a specific receptor or enzyme within the biological system. Unfortunately, detailed information about the exact target remains elusive in the available literature .

Target of Action

Its potential therapeutic applications and safety profile remain intriguing areas for investigation . 🌟

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4/c23-17-8-6-16(7-9-17)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)15-30-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJNTDWZOFIVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2637596.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2637610.png)